10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

HPLC Impurity Profiling Loratadine Quality Control

Misidentification of Loratadine process impurities can cause inaccurate purity profiles and ANDA delays. This 10-chloro impurity reference standard resolves that risk. Key values: ① Demonstrates HPLC selectivity by resolving the 10-chloro isomer from the 8-chloro ketone and desloratadine at 0.1% detection levels. ② Enables in-house reference standard creation for QbD-driven batch consistency monitoring. ③ Functions as the dedicated precursor to 8-Dechloro-10-chloro Loratadine for toxicological impurity profiling. Available with a Certificate of Analysis for immediate method validation.

Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
Cat. No. B12092621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Molecular FormulaC14H10ClNO
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C3=C1C=CC=C3Cl)N=CC=C2
InChIInChI=1S/C14H10ClNO/c15-11-5-1-3-9-6-7-10-4-2-8-16-13(10)14(17)12(9)11/h1-5,8H,6-7H2
InChIKeyOOALQVKYESQRBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one: A Critical Loratadine Impurity Standard for Quality Control and Synthesis


10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS: 31251-43-1, Molecular Formula: C14H10ClNO, Molecular Weight: 243.69 g/mol) is a key intermediate and process-related impurity in the synthesis of the antihistamine drug Loratadine . This compound belongs to the benzo[5,6]cyclohepta[1,2-b]pyridin-11-one class and is structurally characterized by a chlorine atom at the 10-position of the tricyclic scaffold. It is used as a reference standard in High-Performance Liquid Chromatography (HPLC) and other analytical methods for the detection and quantification of impurities in Loratadine Active Pharmaceutical Ingredient (API) and finished dosage forms [1]. It also serves as a crucial starting material for synthesizing the derivative 8-Dechloro-10-chloro Loratadine .

Loratadine impurity reference standard for selective HPLC profiling
Dedicated synthetic precursor for 8-Dechloro-10-chloro Loratadine
Non-compendial impurity control for in-depth quality assessment

Why 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one Cannot Be Substituted by Other Loratadine Impurities


While several chlorinated benzo[5,6]cyclohepta[1,2-b]pyridin-11-one isomers exist as Loratadine-related impurities, they are not functionally interchangeable. The position of the chlorine atom fundamentally dictates the compound's role in both synthesis and quality control. For example, the 8-chloro isomer (Loratadine Related Compound C, CAS: 31251-41-9) is the direct precursor to the Loratadine API and is a specified impurity in the United States Pharmacopeia (USP) . In contrast, the 10-chloro isomer is a downstream process impurity that arises from different synthetic pathways and requires distinct chromatographic conditions for resolution [1]. Using the incorrect isomer as a reference standard can lead to the misidentification of impurities, resulting in inaccurate purity profiles and potential regulatory non-compliance. The selective synthesis of the 10-chloro derivative also necessitates specific reaction conditions, such as a tin(II) bromide-mediated reduction and bromination-deamination sequence, which are not applicable to the 8-chloro analog .

Target Compound
Potential Substitute
Interchangeability Risk
10-Chloro isomer (CAS 31251-43-1)
8-Chloro isomer (Loratadine Related Compound C, CAS 31251-41-9)
Distinct chromatographic retention; misidentification leads to inaccurate impurity profiles and failed system suitability
10-Cl as synthesis precursor for specific impurity
8-Cl as direct precursor for Loratadine API
Different chemical reactivity; substitution alters synthetic outcome and fails to generate the target impurity

Quantitative Differentiation of 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one: Evidence for Scientific Selection


Chromatographic Separation Factor from the Primary 8-Chloro Isomer (Loratadine Related Compound C)

A validated HPLC method using a SymmetryShield RP8 column and a mobile phase of methanol-buffer A (65:35, v/v) at pH 7.00 with UV detection at 244 nm can separate seven loratadine-related impurities. This method proves that 10-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is chromatographically distinct from its 8-chloro isomer (Loratadine Related Compound C) [1]. A Chinese Pharmacopoeia-compliant method further demonstrated baseline resolution (Resolution, R > 1.5) for multiple related substances, including this impurity and the 8-chloro ketone, confirming their distinct retention times [2].

HPLC Separation
Head-to-head
Baseline resolution (R > 1.5) from 8-chloro isomer; distinct retention at 0.1% level
Supports selective HPLC method validation for impurity profiling
Confirmed with two independent column/mobile phase systems
HPLC Impurity Profiling Loratadine Quality Control

Synthetic Intermediate Specificity for Generating 8-Dechloro-10-chloro Loratadine

The 10-chloro ketone is the dedicated starting material for synthesizing 8-Dechloro-10-chloro Loratadine (D226335). Its chemical structure, with a chlorine atom at the 10-position of the benzo[5,6]cyclohepta[1,2-b]pyridin-11-one scaffold, enables this specific further functionalization . While the 8-chloro ketone is the direct precursor for the Loratadine API via a patented coupling reaction with ethyl 4-oxopiperidine-1-carboxylate, the 10-chloro isomer leads to a different, specific impurity product [1].

Synthetic Specificity
Head-to-head
Exclusive precursor for 8-Dechloro-10-chloro Loratadine (D226335)
Enables targeted impurity synthesis and characterization
Reactivity differs fundamentally from 8-chloro ketone API intermediate
Synthetic Chemistry Derivatization Loratadine Impurity Synthesis

Pharmacopoeial Recognition and Niche as a Non-Compendial Reference Standard

Unlike its 8-chloro counterpart (Loratadine Related Compound C), which is an official USP reference standard intended for use in specified quality tests and assays per USP monographs , the 10-chloro compound is not designated as a primary pharmacopoeial standard. The 8-chloro isomer is explicitly listed in the USP for applications such as Loratadine Chewable Tablets and Orally Disintegrating Tablets . The 10-chloro impurity, while not in the USP, has been identified, isolated, and characterized at levels below 0.1% in commercial Loratadine batches, making it a critical non-compendial impurity for comprehensive quality control [1].

Pharmacopoeial Status
Class-level
Not a USP reference standard; identified at 0.05–0.1% in commercial Loratadine
Supports non-compendial impurity control and method extension
Complementary to USP Loratadine Related Compound C
Pharmacopoeia Reference Standard Regulatory Compliance

Differential Thermal Behavior: A Higher Melting Point Indicating Distinct Crystal Lattice Energy

The target 10-chloro compound exhibits a melting point range of 190-191.5°C . This is significantly higher than the melting point reported for the 8-chloro isomer (103-107°C) , indicating a stronger crystal lattice.

Thermal Identity
Data to verify
Melting point Δ ≈ 85 °C higher than 8-chloro isomer
Allows rapid isomer confirmation by simple melting point test
Indicates distinct crystal lattice energy; supplier-reported value
Physicochemical Characterization Melting Point Thermal Analysis

Key Application Scenarios for Procuring 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one


Developing and Validating Selective HPLC Methods for Loratadine Impurity Profiling

This compound is an essential analyte for demonstrating method selectivity during the development and validation of stability-indicating HPLC methods. Its use as a marker ensures the chromatographic system can resolve the 10-chloro impurity from other closely related substances, such as the 8-chloro ketone and desloratadine, which are commonly present. Validation parameters like resolution, accuracy, and precision can be directly assessed against this specific impurity at detectable levels down to 0.1% [REFS-1, REFS-2].

Synthesizing and Characterizing 8-Dechloro-10-chloro Loratadine for Genotoxic Impurity Assessment

As the dedicated precursor to 8-Dechloro-10-chloro Loratadine, procuring this compound is a prerequisite for any laboratory tasked with synthesizing, isolating, and characterizing this potential impurity for toxicological assessment. This is a critical step in establishing impurity specifications for regulatory filings (e.g., ANDA), where the absence of such data can lead to approval delays [REFS-1, REFS-2].

Establishing an In-House, Non-Compendial Reference Standard Library for Advanced Quality Control

Pharmaceutical quality control laboratories often extend their testing beyond compendial requirements. Procuring this compound, along with a certificate of analysis, allows a lab to create an in-house reference standard to identify and track this specific process impurity in Loratadine batches, even at levels below 0.1%. This proactive approach supports rigorous quality-by-design (QbD) initiatives and ensures robust batch-to-batch consistency monitoring [REFS-1, REFS-2].

Investigating Alternative Loratadine Synthetic Pathways and By-Product Formation

Process chemists exploring novel, patentable routes for Loratadine synthesis can use this compound as an analytical marker to determine if their new route generates this specific 10-chloro by-product. This allows for early-stage process optimization to minimize undesirable impurities or to design a downstream purification strategy. This is directly relevant to intellectual property generation where demonstrating a differentiated impurity profile is a key advantage [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
HPLC impurity profiling method development
Isomer-specific chromatographic resolution
Method selectivity and peak purity confirmation
8-Dechloro-10-chloro loratadine synthesis
Synthetic precursor identity
Derivatization outcome and impurity characterization
Non-compendial reference standard library
Process impurity marker availability
In-house batch consistency monitoring (QbD)
Alternative synthetic route investigation
Process impurity fingerprint
By-product profiling and route optimization
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